Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS No.: 1799792-87-2
Cat. No.: VC11689346
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799792-87-2 |
|---|---|
| Molecular Formula | C14H17NO3 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
| Standard InChI Key | NTJMTKNNINIVGA-UHFFFAOYSA-N |
| SMILES | C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate features a 2-azabicyclo[4.1.0]heptane skeleton, a seven-membered ring system comprising a piperidine moiety fused to a cyclopropane ring. The nitrogen atom occupies position 2, while the hydroxyl group is located at position 5. The benzyl ester at position 2 enhances lipophilicity and serves as a protective group during synthesis . Key structural attributes include:
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Molecular Formula: C₁₄H₁₇NO₃ (calculated from IUPAC name).
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Functional Groups: Hydroxyl (-OH), ester (-COO-), and bicyclic amine .
Stereochemical Considerations
The cyclopropane ring introduces stereochemical complexity. The compound exists as a mixture of diastereomers due to the chiral centers at positions 1, 5, 6, and 7. Synthetic routes often yield racemic mixtures, though enantioselective methods using sulfur ylides or asymmetric catalysis have been reported . For instance, the use of (2-ethoxy-2-oxoethyl)dimethylsulfonium bromide and DBU in cyclopropanation reactions enables stereocontrol .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate involves three stages: cyclopropanation, hydroxylation, and esterification (Figure 1) .
Cyclopropanation
A sulfur ylide-mediated cyclopropanation forms the bicyclic core. Starting from 4-methoxy pyridine, ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate undergoes reaction with (2-ethoxy-2-oxoethyl)dimethylsulfonium bromide and DBU in chloroform under microwave irradiation (70°C, 10 min). This yields a diethyl 5-oxo intermediate, which is subsequently reduced :
Hydroxylation
The ketone group at position 5 is reduced to a hydroxyl using NaBH₄ in methanol at 0°C. This step proceeds with moderate diastereoselectivity, requiring chromatographic separation (hexane:EtOAc gradient) .
Benzyl Esterification
The ethyl ester at position 2 is replaced with a benzyl group via transesterification. Benzyl alcohol and catalytic acid (e.g., p-toluenesulfonic acid) facilitate this conversion, enhancing solubility for biological assays .
Comparative Analysis with Structural Analogs
Table 1 highlights key differences between benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate and related compounds :
The hydroxyl group in the title compound balances reactivity and solubility, making it superior for in vivo applications compared to ketone or cyano derivatives .
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